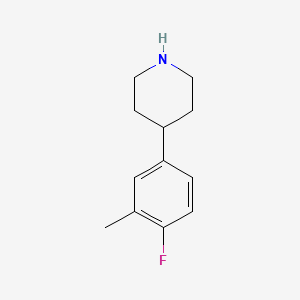

4-(4-Fluoro-3-methylphenyl)piperidine

Description

4-(4-Fluoro-3-methylphenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the meta-position. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric bulk. These attributes make the compound a valuable scaffold in drug discovery, particularly in antioxidant and CNS-targeting applications .

Properties

CAS No. |

401565-77-3 |

|---|---|

Molecular Formula |

C12H16FN |

Molecular Weight |

193.26 g/mol |

IUPAC Name |

4-(4-fluoro-3-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16FN/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChI Key |

WCUGMPPBXKOYOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCNCC2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 4-(4-Fluoro-3-methylphenyl)piperidine typically involves the formation of the piperidine ring followed by aryl substitution or vice versa. The key strategies include:

Reduction of Piperidone Derivatives:

Starting from 4-aryl-3-hydroxymethyl-1-methylpiperidines or related piperidones bearing a 4-fluoro substituent on the phenyl ring, reduction steps are employed to obtain the desired piperidine derivative. For example, trans-4-p-fluorophenyl-6-oxopiperidine-3-carboxylic acid esters can be reduced and subsequently N-methylated to yield the target compound.N-Methylation and Reduction Sequence:

The compound can be prepared either by reducing the keto or ester precursors first and then performing N-methylation, or vice versa, depending on the synthetic route optimization.Hydrogenation:

Catalytic hydrogenation using palladium-on-carbon (Pd/C) under hydrogen pressure is a common method to reduce intermediates to the piperidine ring. For instance, a stainless steel hydrogenation vessel charged with methanol, the precursor compound, and Pd/C catalyst under 40-60 psi hydrogen pressure at room temperature for several hours yields the piperidine derivative.

Specific Synthetic Route Example

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR):

Proton NMR shows characteristic signals for aromatic protons, methyl substituents on the phenyl ring, and piperidine ring protons. For example, aromatic methyl protons appear as singlets near 2.33 ppm, N-methyl protons near 2.25 ppm, and multiplets for methylene groups in the 1.8-2.8 ppm range.Melting Point:

Crystalline products typically have melting points around 68-68.5 °C, indicating purity and crystallinity.Mass Spectrometry (MS):

Molecular ion peaks consistent with the expected molecular weight confirm the structure.

Alternative Synthetic Insights from Related Piperidine Derivatives

Research on related piperidine derivatives such as 4-hydroxyimino-3-(4-methylphenyl)piperidine and their cis/trans isomers provides valuable synthetic strategies that can be adapted for this compound:

Hydrazone Formation and Shapiro Reaction:

Hydrazones prepared from acetophenones can undergo Shapiro reactions to form allylic alcohols, which are then oxidized and cyclized via aza-Michael reactions to yield piperidones. These piperidones can be converted to oximes and reduced to amines, facilitating stereoselective synthesis of piperidine derivatives.Microwave Irradiation:

Microwave-assisted cyclization accelerates the formation of piperidone intermediates, improving yields and reducing reaction times.Selective Reduction:

Use of lithium aluminum hydride (LiAlH4) or sodium metal in ethanol allows for selective reduction of oximes to amines, preserving sensitive substituents such as fluoro or chloro groups.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrogenation of keto/ester intermediates with Pd/C and H2 | Pd/C catalyst, H2 gas (40-60 psi), methanol, RT | High yield, straightforward | Requires hydrogenation setup |

| N-Methylation post-reduction | Methyl iodide or equivalent methylating agent | Efficient introduction of N-methyl group | Requires careful control to avoid overalkylation |

| Hydrazone formation and Shapiro reaction | Triisopropylbenzenesulfonyl hydrazide, acetophenones, base, acrolein | Enables stereoselective synthesis, microwave-assisted | Multi-step, requires careful purification |

| Reduction of oximes to amines | LiAlH4 or sodium metal in EtOH | Selective reduction, preserves halogen substituents | Sensitive to moisture, requires anhydrous conditions |

Research Findings and Practical Notes

The presence of the fluorine substituent at the 4-position on the phenyl ring influences the reactivity and selectivity of the synthetic steps, often requiring mild conditions to avoid dehalogenation.

Catalytic hydrogenation is favored for its clean conversion and scalability, making it suitable for industrial synthesis.

N-Methylation is a critical step for biological activity in many derivatives and must be optimized to prevent side reactions.

Advanced synthetic techniques such as microwave irradiation and Shapiro reactions provide access to stereochemically defined piperidine derivatives, which could be adapted for the target compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-methylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)piperidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, resulting in various physiological responses .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Nitro Groups: The fluorine in 4-(4-Fluoro-3-methylphenyl)piperidine provides moderate electron-withdrawing effects, enhancing metabolic stability without excessive reactivity.

- Methyl Group Impact : The 3-CH3 substituent in the target compound improves lipophilicity (logP ~2.5) compared to unsubstituted analogs like 4-(4-Fluorophenyl)piperidine (logP ~1.8), enhancing membrane permeability .

Stereochemical Considerations

Stereochemistry significantly impacts activity. For example, (3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol () exhibits distinct receptor-binding properties compared to its racemic counterparts, highlighting the importance of chiral centers in optimizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluoro-3-methylphenyl)piperidine, and how can reaction yields be improved?

Methodological Answer: Key strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) or cyclic ethers (e.g., tetrahydrofuran) to stabilize intermediates, as demonstrated in analogous piperidine syntheses .

- Base Hydrolysis : Employ strong bases (e.g., NaOH/KOH) in a controlled environment to minimize side reactions. Evidence from related fluorophenyl-piperidine syntheses highlights yields >80% under these conditions .

- Computational Optimization : Apply quantum chemical calculations to predict reaction pathways and identify energy barriers, reducing trial-and-error experimentation .

Q. How can structural characterization of this compound derivatives be systematically performed?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms substituent positioning .

- Spectroscopic Techniques : Use to track fluorine environments and for piperidine ring conformation analysis .

- Mass Spectrometry : High-resolution MS validates molecular formula and detects fragmentation patterns indicative of stability .

Q. What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin/dopamine receptors) using tritiated analogs, as seen in fluorobenzyl-piperidine derivatives .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) to assess baseline toxicity before advancing to target-specific studies .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound derivatives?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution, then compare activity in receptor binding assays (e.g., showed stereochemistry impacts CNS penetration) .

- Molecular Dynamics Simulations : Model enantiomer-receptor interactions to predict binding affinities and rationalize experimental discrepancies .

- Case Study : In trans-4-fluorophenyl piperidines, the (3S,4R) configuration enhanced µ-opioid receptor selectivity by 10-fold compared to cis isomers .

Q. How can contradictory data in receptor binding assays for analogs of this compound be resolved?

Methodological Answer:

- Assay Validation : Confirm receptor expression levels (via Western blot) and ligand purity (HPLC >98%) to rule out technical artifacts .

- Orthogonal Methods : Cross-validate using functional assays (e.g., cAMP inhibition) alongside binding studies to assess efficacy vs. affinity .

- Meta-Analysis : Compare results across studies with standardized protocols (e.g., IC normalization) to identify outliers or species-specific effects .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to map transition states and identify low-energy pathways for substitutions or oxidations .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics, optimizing conditions for scale-up .

- Case Example : For 4-fluorobenzyl-piperidine oxidation, DFT predicted ketone formation as the major product, aligning with experimental HPLC data .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF) at the 3-methyl position to modulate lipophilicity and target engagement .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or steric features (e.g., fluorine’s role in CNS penetration) .

- In Silico Docking : Screen virtual libraries against target receptors (e.g., σ-1) to prioritize synthesis of high-scoring candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pharmacological profiles of similar piperidine derivatives?

Methodological Answer:

- Source Audit : Verify compound purity (e.g., via COA) and experimental conditions (e.g., buffer pH, temperature) across studies .

- Cohort Analysis : Stratify data by biological model (e.g., murine vs. human receptors) to contextualize species-specific variability .

- Mechanistic Studies : Use knock-out cell lines or selective inhibitors to isolate off-target effects contributing to conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.